molecular formula C6H12O B12087915 2-Methyl-4-penten-1-ol CAS No. 5673-98-3

2-Methyl-4-penten-1-ol

Cat. No.: B12087915
CAS No.: 5673-98-3
M. Wt: 100.16 g/mol
InChI Key: CTHUAOGQNZSMMC-UHFFFAOYSA-N
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Description

2-Methyl-4-penten-1-ol is an organic compound with the molecular formula C6H12O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a pentene chain. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-penten-1-ol can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-penten-1-ol with methanesulfonic acid, followed by deformic acid treatment to obtain the target product . Another method includes the reaction of methyl vinyl ketone with acetylene in the presence of metal calcium, which produces iso-C6 alcohol (3-methyl-1-penten-4-yn-3-ol), and this can be converted to this compound via a rearrangement reaction catalyzed by sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-penten-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-methyl-4-pentenoic acid, while reduction can produce 2-methylpentane .

Mechanism of Action

The mechanism of action of 2-Methyl-4-penten-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylpent-4-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-4-6(2)5-7/h3,6-7H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHUAOGQNZSMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336519
Record name 2-Methyl-4-penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5673-98-3
Record name 2-Methyl-4-penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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